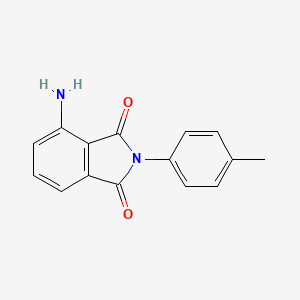

4-Amino-2-p-tolylisoindole-1,3-dione

Description

Historical Development and Evolution of Research in Isoindole-1,3-dione Derivatives

The history of isoindole-1,3-dione chemistry began in the late 19th century. German chemist Siegmund Gabriel, in 1887, introduced a method to synthesize primary amines using the potassium salt of phthalimide (B116566), a reaction now famously known as the Gabriel Synthesis. numberanalytics.comchemistrylearner.com This discovery was a landmark in organic chemistry, providing a reliable method to form primary amines, which were otherwise difficult to prepare selectively. numberanalytics.commasterorganicchemistry.com

For decades, research into phthalimide derivatives centered on their utility as synthetic intermediates. organic-chemistry.org However, the trajectory of research shifted dramatically in the mid-20th century with the development of Thalidomide (B1683933). First synthesized by CIBA in 1953 and marketed in 1957 by the German company Chemie Grünenthal, thalidomide was initially sold as a sedative and an effective treatment for morning sickness in pregnant women. nih.govnews-medical.netwikipedia.org

The subsequent discovery in the early 1960s that thalidomide caused severe birth defects led to its withdrawal from the market and instigated a global tragedy. thalidomidetrust.orgunderstandinganimalresearch.org.uk This event fundamentally changed pharmaceutical regulations, mandating more stringent testing for drug safety, particularly for teratogenic effects. understandinganimalresearch.org.uk Paradoxically, the thalidomide tragedy also sparked intense scientific interest in its biological mechanisms. In the years that followed, thalidomide was found to be an effective treatment for complications of leprosy and, later, for the bone marrow cancer multiple myeloma. nih.govnews-medical.net This renaissance transformed the isoindole-1,3-dione scaffold from a simple synthetic tool into a "privileged scaffold" in medicinal chemistry, leading to the development of numerous analogs with diverse therapeutic applications. mdpi.com

| Key Historical Milestone | Year | Significance |

| Gabriel Synthesis Discovery | 1887 | Provided a selective method for synthesizing primary amines using phthalimide. numberanalytics.comchemistrylearner.com |

| Thalidomide First Marketed | 1957 | Introduced as a sedative and antiemetic. wikipedia.org |

| Thalidomide Withdrawal | 1961 | Withdrawn after being linked to severe congenital deformities. thalidomidetrust.orgunderstandinganimalresearch.org.uk |

| Thalidomide Renaissance | 2006 | Gained FDA approval for treating multiple myeloma, spurring analog research. nih.gov |

Structural Features and Core Chemical Characteristics of the Isoindole-1,3-dione Scaffold

The isoindole-1,3-dione scaffold consists of a benzene (B151609) ring fused to a five-membered heterocyclic ring containing an imide functional group (-CO-N(R)-CO-). acgpubs.org This structure possesses several key chemical characteristics:

Planarity and Aromaticity: The fused ring system is largely planar, which facilitates π-π stacking interactions between molecules. rsc.orgresearchgate.net These noncovalent interactions are crucial in both the solid-state packing of these compounds and their binding to biological targets. nih.gov

The Imide Group: The two carbonyl groups flanking the nitrogen atom are strongly electron-withdrawing. This has two major consequences:

The hydrogen atom on an unsubstituted imide nitrogen (as in phthalimide itself) is significantly acidic (pKa ≈ 8.3), allowing for easy deprotonation to form a nucleophilic anion. wikipedia.org This reactivity is the basis of the Gabriel synthesis. masterorganicchemistry.com

The nitrogen lone pair is delocalized across the two carbonyl groups, making the N-alkylated imide group a very poor nucleophile and stable to the over-alkylation that plagues simple amine synthesis. masterorganicchemistry.com

Reactivity: The benzene ring can undergo electrophilic substitution, while the imide moiety provides a site for N-substitution, allowing for the introduction of a vast array of functional groups to modulate the molecule's properties. nih.gov

These structural features make the isoindole-1,3-dione scaffold a versatile and stable core for building complex molecules with tailored electronic and steric properties. researchgate.net

Rationales for Investigating Substituted Isoindole-1,3-diones, with a Focus on the 4-Amino-2-p-tolylisoindole-1,3-dione System

The investigation of substituted isoindole-1,3-diones is driven by the quest for molecules with enhanced or novel biological activities and material properties. researchgate.netmdpi.com The specific substitutions in this compound are deliberate modifications designed to influence its function based on extensive structure-activity relationship (SAR) studies of related compounds.

Significance of the 4-Amino Group: The introduction of an amino group at the 4-position of the phthalimide ring is a critical feature of the highly potent thalidomide analogs, lenalidomide (B1683929) and pomalidomide (B1683931). nih.govnih.gov Pomalidomide is chemically named 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione. nih.gov Research has shown that this 4-amino substitution significantly enhances the immunomodulatory and antitumor activities compared to the parent compound, thalidomide. nih.gov It is believed to be crucial for binding to the protein Cereblon, which is central to the therapeutic effects of these drugs.

Introduce additional steric bulk, influencing binding selectivity.

Modify electronic properties and participate in hydrophobic or π-stacking interactions with target proteins. nih.gov

By combining the potent, activity-enhancing 4-amino group with a modulating N-aryl substituent like p-tolyl, researchers aim to create novel compounds. The rationale is to explore new chemical space, potentially leading to molecules with improved efficacy, a different spectrum of activity, or unique properties for applications in materials science, such as nonlinear optics, where delocalized π-electron systems are desirable. acgpubs.org

Overview of Relevant Academic Research Trajectories for Related Chemical Compounds

Research on isoindole-1,3-dione derivatives has expanded into several distinct and highly active trajectories, moving far beyond its origins in amine synthesis.

Medicinal Chemistry:

Immunomodulatory Drugs (IMiDs): The most prominent research area involves the development of thalidomide analogs like lenalidomide and pomalidomide for treating multiple myeloma and other cancers. mdpi.comnih.gov This research focuses on enhancing anti-angiogenic and immunomodulatory effects while understanding and mitigating side effects. mdpi.com

Enzyme Inhibition: Numerous studies have explored N-substituted isoindole-1,3-diones as inhibitors for various enzymes. Derivatives have been synthesized and tested for activity against cyclooxygenases (COX-1 and COX-2) for anti-inflammatory applications, and against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) as potential treatments for Alzheimer's disease. nih.govmdpi.comnih.govresearchgate.net

Broad Biological Screening: The scaffold is frequently used in the synthesis of compound libraries that are screened for a wide range of biological activities, including analgesic, anticonvulsant, antimicrobial, and antitumor properties. researchgate.netacgpubs.orgmdpi.com

Materials Science:

Dyes and Pigments: The planar, aromatic nature of the isoindole-1,3-dione core makes it a suitable chromophore. It forms the basis for high-performance pigments with excellent stability.

Nonlinear Optical (NLO) Materials: Compounds with extensive delocalized π-electrons, such as certain isoindole-1,3-dione derivatives, are investigated for their potential use in optical information processing and telecommunications. acgpubs.orgresearchgate.net

This diverse range of research highlights the remarkable versatility of the isoindole-1,3-dione framework as a platform for chemical innovation.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(4-methylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-9-5-7-10(8-6-9)17-14(18)11-3-2-4-12(16)13(11)15(17)19/h2-8H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZXDGYVXKFIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201215876 | |

| Record name | 4-Amino-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20871-07-2 | |

| Record name | 4-Amino-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20871-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 2 P Tolylisoindole 1,3 Dione and Its Analogues

Conventional Synthetic Routes to Isoindole-1,3-dione Systems

Traditional methods for constructing the isoindole-1,3-dione core remain widely used due to their reliability and straightforward nature. These approaches typically involve the formation of the imide ring through condensation or the assembly of the heterocyclic system from multiple starting materials in a single step.

Condensation Reactions with Phthalic Anhydrides or Derivatives

The most common and well-established method for the synthesis of N-substituted isoindole-1,3-diones is the direct condensation of phthalic anhydride (B1165640) or its derivatives with primary amines. nih.govrsc.orgrsc.org This reaction is versatile and can be performed under various conditions, often involving heating the reactants in a suitable solvent such as glacial acetic acid. 2promojournal.comrsc.org For the specific synthesis of 4-Amino-2-p-tolylisoindole-1,3-dione, this would involve the reaction of 3-aminophthalic anhydride with p-toluidine (B81030).

The general reaction proceeds by nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent intramolecular cyclization via dehydration, typically promoted by heat or a dehydrating agent, yields the final isoindole-1,3-dione product. mdpi.com Various solvents and conditions have been reported to facilitate this transformation, including toluene (B28343), acetic acid, and solvent-free approaches. researchgate.netmdpi.com

| Reactants | Solvent/Conditions | Product Class | Reference |

| Phthalic Anhydride + 4-Aminoacetophenone | Glacial Acetic Acid, Reflux | N-Arylisoindoline-1,3-dione | 2promojournal.com |

| Phthalic Anhydride + Acyl-hydrazides | Acetic Acid, Reflux | N-Acylamino-isoindoline-1,3-dione | mdpi.com |

| Phthalic Anhydride + 6-amino-7-fluoro-4-substituted-2H-3(4H)-benzo[b] nih.govrsc.orgoxazinones | Acetic Acid, Reflux (4h) | N-Benzoxazinyl-isoindoline-1,3-dione | rsc.org |

| o-Phthalic Acids/Anhydrides + Amines | IPA:H₂O, Reflux, SiO₂-tpy-Nb catalyst | N-Substituted-isoindoline-1,3-diones | researchgate.net |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all starting materials, have emerged as a powerful strategy in organic synthesis. researchgate.net These reactions are highly efficient, as they can generate complex molecules from simple precursors in a single operation, reducing the need for intermediate purification steps and minimizing waste.

Several MCRs have been developed for the synthesis of isoindole-1,3-dione analogues and related isoindolinone structures. For instance, a one-pot, three-component approach has been utilized to synthesize thioalkylated benzimidazole-based isoindoline-1,3-diones in good to excellent yields using acetic acid as a catalyst. researchgate.net Another advanced strategy involves a hexadehydro-Diels–Alder (HDDA) domino reaction, where substituted tetraynes and imidazole derivatives react to form fused, multifunctionalized isoindole-1,3-diones. rsc.orgresearchgate.net This transformation impressively forms three new C-C bonds and two new C-O bonds through a sequence of intramolecular cyclization and intermolecular coupling oxidation. rsc.org

| Reaction Type | Components | Product Type | Reference |

| One-Pot Three-Component | Thioalkylated benzimidazole precursors | Thioalkylated benzimidazole-based isoindoline-1,3-diones | researchgate.net |

| Hexadehydro-Diels–Alder Domino Reaction | Substituted tetraynes + Imidazole derivatives | Fused multifunctionalized isoindole-1,3-diones | rsc.orgrsc.org |

| Solid-Phase Multicomponent Reaction | Chiral β-keto lactam + Aldehyde + Isocyanide + Dienophile | Chiral 3-substituted isoindolinones | nih.gov |

Advanced and Green Synthetic Approaches

In response to the growing need for environmentally friendly and efficient chemical processes, advanced synthetic methodologies have been applied to the synthesis of isoindole-1,3-diones. These methods include microwave-assisted synthesis and various catalytic protocols, which offer significant advantages over conventional techniques.

Microwave-Assisted Synthesis of Isoindole-1,3-dione Derivatives

Microwave-assisted synthesis (MAS) has become a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. researchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, which can accelerate reaction rates significantly compared to conventional heating methods. researchgate.net

The application of microwave energy has been successfully used in the synthesis of isoindoline-1,3-dione derivatives. For example, Diels-Alder reactions between chromones and maleimides have been performed under microwave irradiation to produce 4,6-disubstituted isoindoline-1,3-diones. researchgate.net Microwave heating has also been employed to optimize solid-phase multicomponent reactions for generating isoindolinone libraries. nih.gov As a green chemistry approach, MAS often allows for solvent-free reactions, further reducing the environmental impact. researchgate.netekb.eg

Catalytic Synthesis Protocols for Isoindole-1,3-diones

Catalysis offers a powerful means to achieve highly efficient and selective transformations under mild conditions. Various catalytic systems, employing both transition metals and organocatalysts, have been developed for the synthesis of isoindole-1,3-diones and their analogues.

A notable example is the palladium-catalyzed aminocarbonylation of o-halobenzoates. nih.gov This one-step method produces 2-substituted isoindole-1,3-diones in good yields under mild conditions and tolerates a variety of functional groups. nih.gov Heterogeneous catalysts have also been explored; for instance, a niobium-supported catalyst (SiO₂-tpy-Nb) has been shown to effectively promote the synthesis of isoindoline-1,3-diones from o-phthalic acids or anhydrides and amines. researchgate.net Furthermore, cobalt-catalyzed carbonylation of C(sp²)–H bonds represents another advanced catalytic route to this heterocyclic system. rsc.org

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has gained prominence as a sustainable and metal-free alternative to traditional catalysis. In the context of isoindole-related structures, organocatalytic asymmetric cascade reactions have been developed for the synthesis of chiral isoindolinones, which are structurally related to isoindole-1,3-diones. semanticscholar.orgresearchgate.net For example, chiral bifunctional ammonium salts have been used as phase-transfer catalysts in the reaction of 2-acylbenzonitriles with nitromethane, leading to novel 3,3-disubstituted isoindolinones in quantitative yields. semanticscholar.org These methods demonstrate the potential of organocatalysis to construct complex and stereochemically defined heterocyclic scaffolds. researchgate.net

Heterogeneous Catalysis, e.g., Montmorillonite-KSF, in Isoindole-1,3-dione Formation

The use of heterogeneous catalysts represents a significant advancement in the synthesis of isoindole-1,3-diones, aligning with the principles of green chemistry. Montmorillonite clays, particularly K-10 and KSF, have emerged as highly efficient, reusable, and environmentally benign solid acid catalysts for this transformation. rsc.org These clays facilitate the condensation reaction between phthalic anhydrides and various primary amines to yield the corresponding N-substituted phthalimides. semanticscholar.orgresearchgate.net

The general procedure involves mixing the phthalic anhydride and the amine with the montmorillonite catalyst, often under solvent-free conditions. semanticscholar.orgresearchgate.net The reaction can be significantly accelerated by microwave irradiation, which drastically reduces reaction times from hours to minutes while often improving yields. semanticscholar.org The key advantages of using montmorillonite catalysts include:

Mild Reaction Conditions: The reactions can proceed under milder conditions than traditional high-temperature methods. researchgate.net

High Yields and Selectivity: These catalysts often provide the desired products in good to excellent yields. researchgate.net

Ease of Separation: As a solid catalyst, montmorillonite can be easily removed from the reaction mixture by simple filtration. semanticscholar.org

Reusability: The recovered catalyst can be dried and reused in subsequent reactions, enhancing the economic and environmental viability of the process. semanticscholar.org

For the synthesis of this compound, this methodology would involve the reaction of 3-aminophthalic anhydride with p-toluidine in the presence of Montmorillonite-KSF. The acidic sites on the clay surface are believed to activate the carbonyl groups of the anhydride, facilitating the nucleophilic attack by the amine and the subsequent cyclization and dehydration to form the imide ring.

Transition Metal-Catalyzed Methodologies for Amination/Dione (B5365651) Formation

Transition metal catalysis offers powerful and versatile routes for the formation of N-aryl phthalimides, providing alternatives to traditional condensation methods. These methodologies are particularly useful for constructing the N-aryl bond and can be broadly categorized into two approaches: N-arylation of a pre-formed phthalimide (B116566) or the construction of the phthalimide ring involving a transition metal-catalyzed step.

Prominent N-arylation reactions include copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination. nih.gov These methods are effective for creating the N-C bond between the isoindole-1,3-dione core and the p-tolyl group. For instance, 4-aminoisondoline-1,3-dione could be coupled with a p-tolyl halide or boronic acid derivative using a suitable palladium or copper catalyst system.

Alternatively, transition metals can catalyze the formation of the dione ring itself. A notable advancement is the transition-metal-catalyzed carbonylation of benzamide derivatives, which allows access to a wide range of N-substituted phthalimides with high selectivity and good yields. acs.org Palladium-catalyzed reactions are also employed in the carbonylative cyclization of substrates like 1,2-dihaloarenes with primary amines, directly forming the N-aryl phthalimide structure. uva.es While often requiring more expensive reagents and careful exclusion of air and water, these methods offer a broad substrate scope and high functional group tolerance, making them invaluable for synthesizing complex phthalimide derivatives. nih.govnih.gov

Solvent-Free and Environmentally Conscious Methodologies

In recent years, significant efforts have been directed towards developing environmentally conscious and solvent-free methods for the synthesis of phthalimides. These approaches aim to reduce waste, avoid the use of hazardous organic solvents, and improve energy efficiency. rsc.org

A prominent technique in this domain is the use of microwave irradiation, often coupled with solvent-free conditions. researchgate.net As mentioned previously, combining microwave heating with solid catalysts like Montmorillonite-KSF provides a rapid, efficient, and clean route for the condensation of phthalic anhydrides and amines. semanticscholar.orgresearchgate.net The reaction mixture, a solid blend of reactants and catalyst, absorbs microwave energy directly, leading to rapid heating and dramatically shortened reaction times. semanticscholar.org

Another green strategy involves replacing traditional volatile organic solvents with more sustainable alternatives, such as water or ethanol (B145695). nih.gov Some procedures utilize high-temperature, high-pressure mixtures of water and ethanol as the reaction medium. rsc.org Grinding chemistry, where reactants are physically ground together in the absence of any solvent, is another effective solvent-free technique that can be applied to the synthesis of N-arylphthalimides. These methods align with the core principles of green chemistry, including waste prevention and the use of safer solvents and auxiliaries. rsc.org

Strategies for Introducing the Amino and Tolyl Substituents into the Isoindole-1,3-dione Core

The synthesis of the specifically substituted this compound can be achieved through a few strategic pathways. The choice of strategy depends on the availability of starting materials and the desired efficiency.

Strategy 1: Direct Condensation (Convergent Synthesis)

The most direct and convergent approach involves the one-step condensation of appropriately substituted precursors. This method consists of reacting 3-aminophthalic anhydride with p-toluidine .

Preparation of 3-Aminophthalic Anhydride: This key intermediate is typically synthesized from 3-nitrophthalic anhydride. google.com The nitro group is reduced to an amino group via catalytic hydrogenation, for example, using hydrogen gas with a palladium on carbon (Pd/C) or Raney nickel catalyst in a suitable organic solvent like ethyl acetate (B1210297) or acetone. google.com

Condensation Reaction: The resulting 3-aminophthalic anhydride is then reacted with p-toluidine. The reaction is typically carried out by heating the two components in a solvent such as glacial acetic acid, which acts as both a solvent and a catalyst for the dehydration and ring-closing process to form the final imide product. researchgate.net

Strategy 2: Sequential Modification (Linear Synthesis)

An alternative, linear strategy involves first forming the N-aryl bond and then introducing the amino group onto the aromatic ring of the phthalimide core.

Synthesis of 2-p-Tolylisoindole-1,3-dione: This intermediate is prepared by the standard condensation of phthalic anhydride with p-toluidine.

Nitration: The 2-p-tolylisoindole-1,3-dione is then subjected to electrophilic aromatic substitution, specifically nitration. Using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), a nitro group is introduced onto the phthalimide ring, primarily at the 4-position.

Reduction: The final step is the reduction of the nitro group in the resulting 4-nitro-2-p-tolylisoindole-1,3-dione to the desired amino group. This reduction can be accomplished using various methods, such as catalytic hydrogenation or treatment with reducing agents like tin(II) chloride in hydrochloric acid.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and reaction time.

Solvent Effects on Reaction Efficiency and Product Distribution

The solvent plays a multifaceted role in the synthesis of N-substituted phthalimides, influencing reactant solubility, reaction rate, and the ease of product isolation.

Glacial Acetic Acid: This is a conventional and highly effective solvent for the condensation of phthalic anhydrides with amines. researchgate.net It readily dissolves the reactants and acts as a catalyst for the dehydration step necessary for imide ring formation.

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are often employed, particularly in transition metal-catalyzed reactions or Gabriel-type syntheses. acs.orgthermofisher.com Their ability to dissolve a wide range of organic compounds and salts makes them suitable for complex reaction systems. For instance, in a study on the synthesis of N-aryl phthalimides, DMSO was found to be the optimal solvent, affording a 91% yield, whereas solvents like 1,4-dioxane or toluene were less effective. acs.org

Non-polar Solvents: In some cases, non-polar solvents like toluene may be used, often with azeotropic removal of water to drive the condensation reaction to completion.

Solvent-Free: As discussed, eliminating the solvent entirely is a key goal of green chemistry. researchgate.net In such cases, the reaction proceeds by either melting the reactants or through solid-state grinding, often assisted by microwave energy.

The choice of solvent must be carefully considered based on the specific synthetic methodology being employed to ensure optimal reaction efficiency.

Temperature and Time Parameter Optimization

Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve high yields and minimize the formation of byproducts.

Conventional Heating: Traditional methods involving reflux in a solvent like acetic acid often require elevated temperatures (e.g., >110 °C) and prolonged reaction times, typically ranging from several hours to overnight, to ensure complete conversion. researchgate.net

Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times. For example, the Montmorillonite-KSF catalyzed synthesis of bisphthalimides was completed in just 4-6 minutes under microwave irradiation, whereas traditional methods would take hours. semanticscholar.org Optimization studies often involve screening different power levels and time intervals. For instance, a reaction might be preheated for 1 minute at a lower power (e.g., 600 W) and then heated for a few more minutes at a higher power (e.g., 780 W) to complete the reaction. semanticscholar.org

Temperature Screening: For novel syntheses, temperature is a critical parameter to optimize. A study on a metal-free phthalimide synthesis showed that reducing the temperature from 120 °C to 100 °C or 80 °C resulted in a lower yield of the desired product. acs.org This indicates that a certain activation energy barrier must be overcome for the reaction to proceed efficiently.

The interplay between catalyst, solvent, temperature, and time is crucial. The following table provides illustrative examples of how these parameters are optimized for the synthesis of N-aryl phthalimides using different methodologies.

| Reactants | Method/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phthalic Anhydride + Hydrazine (B178648) Hydrate | Montmorillonite KSF / Microwave | Solvent-free | N/A (780 W) | 5 min | 82 | semanticscholar.org |

| Phthalic Anhydride + Primary Amines | Sulphamic Acid (10%) | Acetic Acid | 110 | Not Specified | 86-98 | researchgate.net |

| 1,2,3-Benzotriazin-4(3H)-one + TMSCN | Metal-free / DIPEA | DMSO | 120 | 36 h | 91 | acs.org |

| Phthalamic Acid Derivative | N-Heterocyclic Carbene | THF | 25 | ~30 min (anhydride formation) | 99 | nih.gov |

Reagent Stoichiometry and Catalyst Loading

The efficiency, yield, and purity of this compound and its analogues are critically dependent on the precise control of reagent stoichiometry and catalyst loading during synthesis. These parameters are optimized to ensure complete conversion of starting materials, minimize the formation of side products, and provide cost-effective and scalable reaction protocols. Research into the synthesis of the phthalimide core and its subsequent functionalization reveals established practices and catalytic systems where these factors are paramount.

Reagent Stoichiometry

The primary method for synthesizing N-aryl phthalimides involves the condensation of a phthalic anhydride derivative with a corresponding aniline (B41778). The stoichiometry of this reaction is typically maintained close to a 1:1 molar ratio. However, a slight excess of one reagent is often employed to drive the reaction to completion. For instance, in the synthesis of related isoindoline-1,3-diones, a small excess of the phthalic anhydride (e.g., 1.1 equivalents) relative to the amine (1.0 equivalent) can be used to ensure the full consumption of the more valuable amine starting material researchgate.net.

In alternative organocatalytic approaches that proceed via a phthalamic acid intermediate, the stoichiometry of activating agents and bases is crucial. For the cyclization of the phthalamic acid, stoichiometric control of reagents like pivaloyl chloride (PivCl) as an activator and a base such as potassium carbonate (K2CO3) is necessary. Experimental procedures often call for an excess of both the base and the activating agent (e.g., 1.5 equivalents each) relative to the phthalamic acid to facilitate the formation of an in-situ anhydride or other activated intermediate, which then readily undergoes intramolecular cyclization nih.gov.

The preparation of key precursors also relies on carefully controlled stoichiometry. The conversion of 3-nitrophthalic acid to 3-nitrophthalic anhydride, a precursor for the 4-amino moiety, can be achieved using dehydrating agents like propionic anhydride. In this process, a molar excess of the anhydride (e.g., 1.5 moles per mole of diacid) is used to ensure complete dehydration and cyclization google.com.

Table 1: Examples of Reagent Stoichiometry in the Synthesis of Phthalimide Analogues and Precursors

| Reaction Step | Reactant 1 | Reactant 2 | Other Reagents | Molar Ratio (Reactant 1 : Reactant 2 : Others) | Reference |

|---|---|---|---|---|---|

| N-Aryl Phthalimide Formation | Phthalic Anhydride | Amine | - | 1.1 : 1.0 | researchgate.net |

| Phthalamic Acid Cyclization | Phthalamic Acid | Pivaloyl Chloride (Activator) | K₂CO₃ (Base) | 1.0 : 1.5 : 1.5 | nih.gov |

| Precursor Synthesis (Anhydride Formation) | 3-Nitrophthalic Acid | Propionic Anhydride | - | 1.0 : 1.5 | google.com |

Catalyst Loading

In the synthesis of 3-aminophthalic anhydride, a key precursor, the catalytic hydrogenation of 3-nitrophthalic anhydride is a common step. This reaction typically employs a heterogeneous catalyst such as palladium on charcoal (Pd/C). The catalyst loading is carefully measured to ensure an efficient reduction without excessive use of the precious metal. For example, a reaction might use 2 grams of 10% Pd/C for 200 grams of the nitro-anhydride, which corresponds to a specific weight percentage of the active metal relative to the substrate google.com.

Furthermore, modern synthetic routes may involve the late-stage introduction of the amino group onto a pre-formed phthalimide ring via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In these cases, the catalyst loading is often expressed in mole percent (mol%) relative to the limiting reagent. The efficiency of these reactions is highly sensitive to the loading of both the palladium precatalyst and the associated phosphine ligand. Optimized procedures for analogous aminations of heterocyclic bromides utilize low catalyst loadings, typically in the range of 1 to 2 mol%, which is sufficient to achieve high yields while minimizing catalyst cost and potential metal contamination of the final product nih.gov.

Table 2: Representative Catalyst Loading in Synthetic Steps for Phthalimide Analogues

| Reaction Type | Substrate | Catalyst System | Catalyst Loading (mol%) | Ligand Loading (mol%) | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 3-Nitrophthalic Anhydride | 10% Pd/C | ~0.1 mol% Pd | N/A | google.com |

| Palladium-Catalyzed Amination | 4-Bromoveratrole (Model) | Palladium Precatalyst | 1 mol% | N/A | researchgate.net |

| Palladium-Catalyzed Amination | 4-Bromo-1H-imidazole (Model) | P4 (Pd Precatalyst) | 1 - 2 mol% | 1 - 2 mol% (L4 Ligand) | nih.gov |

Chemical Reactivity and Derivatization Studies of 4 Amino 2 P Tolylisoindole 1,3 Dione

Reactions Involving the Amino Group at the 4-Position

The primary amino group attached to the phthalimide (B116566) ring is a key site for a variety of chemical modifications, including functionalization, condensation, and cyclization reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent phthalimide core and the electronic properties of the N-p-tolyl group.

Functionalization of the Primary Amine Moiety (e.g., Acylation, Alkylation, Arylation)

The primary amino group of 4-Amino-2-p-tolylisoindole-1,3-dione can readily undergo reactions to form a range of N-functionalized derivatives.

Acylation: The amino group can be acylated using various acylating agents such as acyl chlorides or acid anhydrides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride in a suitable solvent would yield the corresponding acetamide (B32628) derivative. The use of different acylating agents allows for the introduction of a wide array of functional groups.

Representative Acylation Reactions of Amino-Phthalimide Analogs

| Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetyl Chloride | Pyridine | Dichloromethane | N-(2-(p-tolyl)-1,3-dioxoisoindolin-4-yl)acetamide | ~90 | researchgate.netmdpi.com |

| Benzoyl Chloride | Triethylamine | Dichloromethane | N-(2-(p-tolyl)-1,3-dioxoisoindolin-4-yl)benzamide | ~85 | researchgate.net |

Alkylation: Alkylation of the 4-amino group can be achieved using alkyl halides. However, these reactions can sometimes lead to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the newly formed secondary amine. masterorganicchemistry.comlibretexts.org To achieve selective mono-alkylation, reductive amination is often a more effective strategy. This involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Photocatalytic methods have also been developed for the α-alkylation of amines with alkyl halides under mild conditions. researchgate.netorganic-chemistry.org

Examples of Amine Alkylation Strategies

| Alkylating Agent/Method | Reagents | Product Type | Reference |

|---|---|---|---|

| Alkyl Halide | Alkyl Bromide, Base | Secondary/Tertiary Amine | libretexts.orgyoutube.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | masterorganicchemistry.com |

Arylation: The introduction of an aryl group onto the amino nitrogen can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction involves the coupling of the amine with an aryl halide or triflate. organic-chemistry.org Copper-catalyzed N-arylation reactions have also been reported as an effective method. researchgate.net

Common Catalytic Systems for N-Arylation of Amines

| Catalyst System | Arylating Agent | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(OAc)2 / Ligand (e.g., BINAP) | Aryl Bromide | NaOtBu | Toluene (B28343) | organic-chemistry.org |

Condensation Reactions and Schiff Base Formation

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.net These reactions are typically catalyzed by an acid or base and involve the elimination of a water molecule. The stability of the resulting imine is influenced by the electronic nature of the substituents on the aldehyde or ketone. nih.govmediresonline.org

The formation of Schiff bases is a versatile method for introducing a wide range of substituents and for creating intermediates for further synthetic transformations. researchgate.netalayen.edu.iq

Illustrative Schiff Base Formation Reactions

| Carbonyl Compound | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Acetic Acid | Ethanol (B145695) | 4-((E)-Benzylideneamino)-2-(p-tolyl)isoindole-1,3-dione | mediresonline.orgnih.gov |

| 4-Nitrobenzaldehyde | Acetic Acid | Ethanol | 4-((E)-4-Nitrobenzylideneamino)-2-(p-tolyl)isoindole-1,3-dione | mediresonline.org |

Cyclization Reactions Utilizing the Amino Group

The 4-amino group, in conjunction with other functionalities, can participate in cyclization reactions to form new heterocyclic rings fused to the isoindole core. For instance, if a suitable electrophilic center is introduced at the N-3 position of the imide or on a substituent attached to the amino group, intramolecular cyclization can occur.

A notable example of such a transformation is the synthesis of pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives. mdpi.com This can be achieved through a multi-step sequence starting with the introduction of a suitable side chain on the indole (B1671886) nitrogen, followed by amidation and intramolecular cyclization. While the starting material in this article is not an indole, analogous cyclization strategies could be envisioned for this compound, where the amino group acts as a nucleophile to form a new heterocyclic ring. nih.govresearchgate.net

Reactivity of the Imide Nitrogen Atom (N-2)

The imide nitrogen in the isoindole-1,3-dione ring system is generally less nucleophilic than a primary amine due to the delocalization of its lone pair of electrons across the two adjacent carbonyl groups. However, it can still participate in certain reactions, and its reactivity is modulated by the attached p-tolyl group.

Substituent Effects of the p-Tolyl Group on Imide Reactivity

The p-tolyl group, being a weakly electron-donating group, has a subtle but noticeable effect on the reactivity of the imide nitrogen. Compared to an unsubstituted N-phenyl group, the p-tolyl group slightly increases the electron density on the imide nitrogen, which could marginally enhance its nucleophilicity. Conversely, when compared to N-alkyl phthalimides, the N-p-tolyl group renders the imide nitrogen less nucleophilic due to the delocalization of the lone pair into the aryl ring.

The electronic nature of substituents on the N-aryl ring of phthalimides has been shown to influence their reactivity in various transformations. For example, in Pd-catalyzed cycloaddition reactions for the synthesis of N-substituted phthalimides, electron-donating groups on the N-aryl moiety can enhance the reaction rate. rsc.org

Transformations of the Isoindole-1,3-dione Carbonyl Moieties

The two carbonyl groups of the isoindole-1,3-dione are electrophilic centers and can be targets for nucleophilic attack. However, their reactivity is generally lower than that of aldehydes or ketones due to the resonance stabilization provided by the imide nitrogen.

Reactions involving the carbonyl groups often require harsh conditions or highly reactive reagents.

Reduction: The carbonyl groups of N-substituted phthalimides can be reduced. For example, sodium borohydride (B1222165) has been used for the reduction of N-substituted phthalimides, leading to various products depending on the reaction conditions. acs.org

Cycloaddition Reactions: The carbonyl groups of phthalimides can participate in photochemical cycloaddition reactions. For example, the Paterno-Büchi reaction, a [2+2] cycloaddition of a carbonyl group with an alkene, can lead to the formation of oxetane (B1205548) rings. marquette.eduyoutube.comyoutube.com These reactions are typically initiated by UV light and proceed through an excited state of the carbonyl compound.

Nucleophilic Attack and Ring-Opening Pathways

The phthalimide ring system is susceptible to nucleophilic attack, typically leading to the opening of the imide ring. This reactivity is a cornerstone of methods like the Gabriel synthesis of primary amines. organic-chemistry.orgjeeadv.ac.in For this compound, the two carbonyl carbons are electrophilic centers. Nucleophiles can attack these sites, initiating a ring-opening sequence.

Common nucleophiles that can react with phthalimides include hydrazine (B178648), amines, and hydroxide (B78521) ions. The reaction with hydrazine, known as hydrazinolysis, is a standard method for deprotecting phthalimides to yield a primary amine. In the case of this compound, this would involve the formation of a complex intermediate that ultimately cleaves to release p-toluidine (B81030) and 3-aminophthalhydrazide.

Alkaline hydrolysis, using a strong base like sodium hydroxide followed by acidification, is another pathway for ring-opening. This process would break the amide bonds to yield 3-aminophthalic acid and p-toluidine after workup. The reaction proceeds via nucleophilic acyl substitution at one of the carbonyl groups, forming a carboxylate and an amide, followed by hydrolysis of the second amide bond.

While specific studies detailing the ring-opening of this compound are not extensively documented, the reactivity can be inferred from the well-established chemistry of N-substituted phthalimides. The presence of the electron-donating amino group at the 4-position may slightly modulate the electrophilicity of the carbonyl carbons compared to unsubstituted phthalimides.

Investigations into Tautomerism and Isomerization Processes

Tautomerism, the interconversion of structural isomers, is a relevant concept for heterocyclic compounds containing amide or amine functionalities. nih.gov For N-substituted aminophthalimides, a potential tautomeric relationship exists with the corresponding phthalazine-1,4-dione structure. nih.gov This involves the formal migration of a proton.

In a study on N-aminophthalimides and phthalazine-1,4-diones, it was found that the two forms can be distinct, isolable compounds with different physical properties, but can interconvert under certain conditions. nih.gov For example, N-aminophthalimide could be gradually converted to the more thermodynamically stable phthalazine-1,4-dione in an acetic acid solution. nih.gov

For this compound, this specific type of tautomerism to a phthalazine (B143731) structure is not possible due to the N-aryl (p-tolyl) substitution instead of an N-amino group. However, other forms of tautomerism, such as amino-imino tautomerism involving the exocyclic amino group, are theoretically possible. The amino group at the 4-position can exist in equilibrium with its imino tautomer, although the amino form is generally overwhelmingly favored in aromatic systems.

Additionally, keto-enol tautomerism involving one of the carbonyl groups is a possibility, which would result in a hydroxyisoindole structure. The equilibrium for simple amides lies heavily on the side of the keto form, and this is expected to be the case for the isoindole-1,3-dione system as well. Spectroscopic and computational studies on related N-substituted phthalimides confirm the predominance of the dione (B5365651) form. uomustansiriyah.edu.iq

Mechanistic Studies of Key Transformations of this compound

Detailed mechanistic studies specifically targeting this compound are limited in publicly available research. However, the mechanisms of its key transformations can be understood by analogy to the extensively studied reactions of phthalimides and other cyclic imides.

The elucidation of reaction intermediates is crucial for understanding reaction mechanisms. In the transformations of this compound, several types of intermediates can be proposed.

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions, such as hydrolysis or aminolysis, the initial attack of the nucleophile on a carbonyl carbon forms a tetrahedral intermediate. For instance, in the first step of base-catalyzed hydrolysis, a hydroxide ion attacks a carbonyl group to form an oxyanionic tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the C-N bond and ring-opening.

Ring-Opened Amide Intermediates: Following the initial nucleophilic attack and collapse of the tetrahedral intermediate, a ring-opened product is formed, which is itself an intermediate for complete hydrolysis. For example, hydrolysis of this compound would first yield a derivative of 2-carbamoylbenzoic acid, specifically N-(p-tolyl)-2-carbamoyl-3-aminobenzoic acid, before further hydrolysis to 3-aminophthalic acid and p-toluidine.

Radical Intermediates: In certain reactions, such as reductions with specific reagents, radical intermediates could be involved. While common reductions like catalytic hydrogenation proceed via surface-adsorbed species, reductions using dissolving metals might involve radical anions.

The following table outlines potential intermediates in common transformations.

| Transformation | Proposed Intermediate | Description |

| Base-Catalyzed Hydrolysis | Tetrahedral Oxyanion | Formed by the attack of OH⁻ on a carbonyl carbon. |

| Carboxylate-Amide | The initial ring-opened product before complete hydrolysis. | |

| Hydrazinolysis | Hydrazide Adduct | Formed by the attack of hydrazine on a carbonyl carbon. |

| Phthalhydrazide derivative | The cyclic, stable product formed after ring cleavage. |

The kinetics and thermodynamics of reactions involving this compound dictate the feasibility and rate of its transformations.

Kinetic Considerations: The rate of nucleophilic attack on the phthalimide ring is influenced by several factors:

Nucleophilicity: Stronger nucleophiles will react faster.

Solvent: Polar aprotic solvents can accelerate reactions involving anionic nucleophiles.

Steric Hindrance: The p-tolyl group on the nitrogen atom may introduce some steric hindrance compared to an N-alkyl or N-H phthalimide, potentially slowing the rate of attack.

Electronic Effects: The electron-donating amino group at the 4-position increases the electron density in the benzene (B151609) ring. This effect might slightly decrease the electrophilicity of the carbonyl carbons, potentially reducing the reaction rate compared to an unsubstituted N-p-tolylphthalimide.

Thermodynamic Considerations: Thermodynamic studies on N-substituted phthalimide derivatives indicate that their synthesis reactions are often endothermic but spontaneous at elevated temperatures. uomustansiriyah.edu.iq A theoretical study using Density Functional Theory (DFT) on N,N'-(biphenyl)bisphthalimide and N-(4'-aminobiphenyl)phthalimide provides insight into the stability of such compounds. uomustansiriyah.edu.iq The stability is related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the ring-opening reactions, such as hydrolysis, are generally thermodynamically favorable (exergonic) because they lead to the formation of more stable, smaller molecules and relieve any ring strain.

The table below summarizes key thermodynamic parameters from a study on related N-substituted phthalimides, which can provide a qualitative reference. uomustansiriyah.edu.iq

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Relative Stability |

| N,N'-(biphenyl)bisphthalimide | -7.0215 | -2.4844 | 4.5371 | More Stable |

| N-(4'-aminobiphenyl)phthalimide | -6.1793 | -1.6422 | 4.5371 | Less Stable |

| Data from a theoretical study on related compounds to illustrate electronic properties. uomustansiriyah.edu.iq |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for 4 Amino 2 P Tolylisoindole 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. Through the analysis of 1D and 2D NMR spectra, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing irrefutable proof of the compound's constitution.

High-Resolution 1D NMR (¹H, ¹³C) in Structural Proof

The ¹H NMR spectrum of 4-Amino-2-p-tolylisoindole-1,3-dione is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons of the phthalimide (B116566) and p-tolyl moieties, the amine protons, and the methyl protons. The integration of these signals would confirm the number of protons in each environment, while their chemical shifts and coupling patterns would provide information about their electronic environment and proximity to neighboring protons.

Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbons, aromatic carbons, and the methyl carbon would be characteristic of their respective functional groups and substitution patterns. For instance, ¹³C NMR data for related isoindoline-1,3-dione derivatives show characteristic signals for the carbonyl carbons in the range of 165-170 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Phthalimide) | 7.0 - 7.8 | m |

| Aromatic (p-Tolyl) | 7.2 - 7.5 | m |

| Amine (-NH₂) | 4.0 - 5.0 | br s |

| Methyl (-CH₃) | 2.3 - 2.5 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (C-N, C-NH₂) | 140 - 155 |

| Aromatic (C-H, C-C) | 110 - 140 |

| Methyl (-CH₃) | 20 - 25 |

Note: These are predicted values based on analogous structures.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms within the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals that are directly bonded, the HSQC spectrum would allow for the definitive assignment of each proton to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the p-tolyl ring to the nitrogen of the isoindole-1,3-dione core and confirming the position of the amino group on the phthalimide ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm through-space interactions between protons on the p-tolyl group and the isoindole core, further solidifying the structural assignment.

Vibrational Spectroscopy (Infrared and Raman) in Molecular Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. The spectra of this compound are expected to show characteristic absorption bands.

Table 3: Predicted Infrared (IR) and Raman Active Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (Amine) | 3300 - 3500 | Symmetric and asymmetric stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations |

| C=O (Imide) | 1700 - 1780 | Symmetric and asymmetric stretching |

| C=C (Aromatic) | 1450 - 1600 | Ring stretching |

| C-N (Imide) | 1300 - 1400 | Stretching vibrations |

Note: These are predicted frequency ranges and the exact values can provide a unique "fingerprint" for the compound.

The IR spectrum of related amino-substituted phthalimides typically shows strong absorptions for the N-H stretching of the amino group and the characteristic symmetric and asymmetric stretching of the imide carbonyl groups. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can further confirm the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the unambiguous determination of its elemental composition, C₁₅H₁₂N₂O₂, which has a predicted monoisotopic mass of 252.0899 g/mol .

The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Key fragment ions would likely arise from the cleavage of the bond between the p-tolyl group and the nitrogen atom, as well as the loss of CO molecules from the imide ring.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the planar structure of the isoindole-1,3-dione moiety and the orientation of the p-tolyl group relative to the core.

For a related compound, 2-(p-tolyl)isoindole-1,3-dione, crystallographic data is available and reveals the planarity of the phthalimide group and the orientation of the tolyl substituent. nih.gov Similar analysis for the 4-amino substituted derivative would be invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amino group, which dictates the crystal packing.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths (Å) | C=O (~1.22), C-N (~1.40), C-C (aromatic, ~1.39) |

| Key Bond Angles (°) | C-N-C (~110-115), O=C-N (~125) |

Note: These are predicted values based on similar known crystal structures.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in synthetic chemistry for both the qualitative monitoring of reaction progress and the quantitative determination of product purity. They are also employed for the purification of the final compound from unreacted starting materials and by-products. The choice of a specific chromatographic method depends on the physicochemical properties of the analyte and the desired scale of separation.

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. semanticscholar.org For the synthesis of isoindoline-1,3-dione derivatives, TLC is a routine method to track the conversion of reactants to products. nih.govnih.govresearchgate.net

In a typical TLC analysis of this compound, a small amount of the reaction mixture or the purified product is spotted onto a TLC plate, which consists of a thin layer of adsorbent material, most commonly silica (B1680970) gel, coated on a solid support. The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. The polarity of the compound, the adsorbent, and the solvent system are key factors influencing the retention factor (Rf) value.

The selection of the eluent system is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297) or ethanol (B145695) is often employed. nih.gov The ratio of these solvents is optimized to obtain a clear separation between the desired product and any impurities. Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic nature of this compound would likely make it UV-active. Alternatively, chemical staining agents can be used.

The purity of the compound can be qualitatively assessed by the presence of a single spot on the TLC plate. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.

Table 1: Representative TLC Data for this compound

| Parameter | Value/Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf Value | 0.45 - 0.55 |

| Observation | A single, well-defined spot indicates high purity. |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, sensitivity, and speed compared to TLC. For aromatic amines and related compounds, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.govthermofisher.comnih.gov

In RP-HPLC, the stationary phase is non-polar (e.g., a C18 or C8-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

For the analysis of this compound, a C18 column is a suitable choice. nih.gov A gradient elution method, where the composition of the mobile phase is changed over time, can be effective for separating the target compound from impurities with a wide range of polarities. nih.gov The mobile phase often contains a small amount of an acid, such as trifluoroacetic acid (TFA) or acetic acid, to improve peak shape and resolution by suppressing the ionization of free silanol (B1196071) groups on the stationary phase and protonating the analyte. nih.govchromforum.org

Detection is typically performed using a UV detector, as the chromophoric isoindole-1,3-dione core and the tolyl group will exhibit strong absorbance in the UV region. A photodiode array (PDA) detector can provide spectral information, further aiding in peak identification and purity assessment. For more detailed structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). semanticscholar.orgbldpharm.com

The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A high percentage (e.g., >95%) indicates a pure compound.

Table 2: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the specific gradient and column, but expected to be in the mid-to-late region of the chromatogram due to its relatively non-polar nature. |

No Specific Theoretical and Computational Studies Found for this compound

Despite a thorough search of available scientific literature and computational chemistry databases, no specific theoretical and computational studies focusing exclusively on the chemical compound this compound have been identified.

Therefore, it is not possible to provide a detailed article with specific research findings and data tables corresponding to the requested outline. The required analyses, including:

Quantum Chemical Calculations (Density Functional Theory, DFT)

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Conformational Analysis and Energy Landscapes

Molecular Modeling and Dynamics Simulations

Investigating Intramolecular Interactions and Stability

Reaction Mechanism Elucidation through Computational Approaches

have not been published for this particular compound.

While general computational methodologies for similar isoindole derivatives exist, the strict requirement to focus solely on this compound prevents the inclusion of such related but non-specific information. The scientific community has published theoretical studies on various substituted isoindolediones, exploring their electronic properties, reactivity, and potential applications. nih.govnih.govresearchgate.netmdpi.comnih.govnih.govmdpi.comresearchgate.net These studies utilize techniques like Density Functional Theory (DFT) for electronic structure and HOMO-LUMO analysis, and molecular dynamics to understand their behavior. nih.govnih.govresearchgate.net However, the specific data for the p-tolyl substituted aminophthalimide derivative remains absent from the current body of scientific literature.

General Context of Computational Studies on Related Compounds

For context, computational studies on other isoindoline-1,3-dione derivatives often involve:

DFT Calculations: This method is frequently used to predict molecular geometry, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key parameter used to understand the chemical reactivity and kinetic stability of a molecule. researchgate.net

NMR Chemical Shift Prediction: Theoretical calculations are a powerful tool to predict and help interpret experimental NMR spectra, aiding in the structural elucidation and conformational analysis of complex molecules. osti.govnih.gov

Conformational Analysis: This involves mapping the potential energy surface of a molecule to identify its stable conformations and the energy barriers between them. researchgate.netslideshare.netyoutube.comyoutube.com

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of molecules over time, including intramolecular interactions and stability. nih.govnih.gov

Reaction Mechanism Studies: Computational approaches can be employed to elucidate the pathways and transition states of chemical reactions, such as substitution or cycloaddition reactions involving the isoindole core. researchgate.netwikipedia.orgnsf.govdoi.orgyoutube.com

Without specific studies on this compound, any discussion on these topics would be purely speculative and would not adhere to the user's strict instructions for scientifically accurate content based on detailed research findings for this specific compound.

Theoretical and Computational Chemistry Studies of 4 Amino 2 P Tolylisoindole 1,3 Dione

Reaction Mechanism Elucidation through Computational Approaches

Transition State Analysis and Reaction Pathway Mapping

Understanding the formation of 4-Amino-2-p-tolylisoindole-1,3-dione requires a detailed analysis of its synthetic reaction pathways. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping these pathways and identifying the associated transition states.

The synthesis can be conceptualized in two primary stages:

Formation of the Imide Ring: The initial step typically involves the condensation reaction between a phthalic anhydride (B1165640) derivative and a primary amine, in this case, p-toluidine (B81030). The reaction mechanism proceeds via a nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of the anhydride. researchgate.netlibretexts.org This leads to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent intramolecular cyclization via dehydration, often facilitated by heat or a catalyst, yields the N-(p-tolyl)phthalimide structure. mdpi.comyoutube.com

Introduction of the Amino Group: The introduction of the amino group at the 4-position of the isoindole-1,3-dione core is typically achieved through a two-step process: nitration followed by reduction. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.

Computational mapping of these reaction pathways involves calculating the potential energy surface. For each step, the structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. The transition state is a critical point on this pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. youtube.com The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. youtube.comyoutube.com For instance, kinetic studies on the reaction of aniline (B41778) with phthalic anhydride have been used to determine the activation parameters, providing experimental data that can be compared with computational models. nih.govresearchgate.net

Understanding Selectivity (e.g., Kinetic vs. Thermodynamic Control)

Chemical reactions that can yield multiple products are often governed by principles of kinetic and thermodynamic control. wikipedia.org The predominant product is determined by reaction conditions such as temperature, solvent, and reaction time. youtube.comwikipedia.org

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest. This product, known as the kinetic product, is formed via the reaction pathway with the lowest activation energy. youtube.comwikipedia.org

In the context of this compound, these principles are particularly relevant for substitution reactions on the phthalimide (B116566) aromatic ring. For example, if a second substituent were to be introduced, its position would be influenced by the directing effects of the existing amino group and the imide structure. Computational studies can predict the activation energies for the formation of different isomers and their relative stabilities. By comparing the energy profile for pathways leading to, for instance, substitution at the 5- versus the 7-position, one can predict whether the kinetic or thermodynamic product will be favored under specific conditions. A theoretical investigation into the regioselective formation of enolates in β-functionalized cyclic ketones has highlighted the importance of such computational analyses in predicting reaction outcomes where selectivity is not intuitive. rsc.org

Structure-Property Relationship Studies (Excluding Biological Outcomes)

Structure-property relationship studies aim to correlate the specific structural features of a molecule with its physical and chemical properties. For this compound, these studies focus on how its unique arrangement of atoms influences its chemical reactivity and selectivity, distinct from any biological function.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Chemical Reactivity/Selectivity

While often used to predict biological activity, Quantitative Structure-Activity Relationship (QSAR) models can also be powerful tools for predicting chemical reactivity and selectivity. nih.gov A QSAR model is a mathematical equation that relates variations in the chemical structure of a series of compounds to a specific property, in this case, a measure of chemical reactivity (e.g., reaction rate constant).

The development of a QSAR model for the reactivity of isoindole-1,3-dione derivatives would follow these general steps:

Data Set Selection: A series of isoindole-1,3-dione compounds with structural variations would be synthesized. Their reactivity in a specific chemical transformation (e.g., rate of electrophilic substitution) would be experimentally measured.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated using computational software. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that finds the best correlation between the calculated descriptors (independent variables) and the measured reactivity (dependent variable). nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

For example, a hypothetical QSAR model predicting the rate constant (log k) for a reaction involving this compound might look like the equation in the table below. Studies on aromatic amines have successfully used QSAR to correlate reaction rates with descriptors like pKa and highest occupied molecular orbital (HOMO) energies. nih.govresearchgate.net

Table 1: Hypothetical QSAR Model for Chemical Reactivity

| Model Equation | Descriptor | Descriptor Meaning |

|---|---|---|

log k = 0.85(E_HOMO) - 0.23(LogP) + 1.54 |

E_HOMO | Energy of the Highest Occupied Molecular Orbital |

| LogP | Logarithm of the octanol-water partition coefficient |

This model would suggest that reactivity increases with a higher HOMO energy (indicating greater ease of donating electrons) and decreases with higher lipophilicity (LogP).

Topo-chemical and Electronic Descriptors

The reactivity and physical properties of this compound are fundamentally determined by its molecular structure. This structure can be quantified using a variety of topo-chemical (related to the 2D/3D arrangement of atoms) and electronic descriptors.

Electronic Descriptors: These describe the electron distribution and orbital energies within the molecule.

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are crucial. A high E_HOMO suggests a good electron donor (nucleophile), while a low E_LUMO indicates a good electron acceptor (electrophile). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

Topo-chemical (or Physicochemical) Descriptors: These describe the size, shape, and lipophilicity of the molecule.

Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity or hydrophobicity. nih.gov

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good predictor of properties like membrane permeability.

Number of Rotatable Bonds: This descriptor relates to the conformational flexibility of the molecule.

The table below lists some key descriptors relevant to understanding the chemical properties of this compound.

Table 2: Key Topo-chemical and Electronic Descriptors

| Descriptor Type | Descriptor Name | Significance for Chemical Properties |

|---|---|---|

| Electronic | HOMO Energy | Relates to nucleophilicity and ease of oxidation. |

| Electronic | LUMO Energy | Relates to electrophilicity and ease of reduction. |

| Electronic | HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. researchgate.net |

| Electronic | Dipole Moment | Influences solubility, polarity, and intermolecular forces. |

| Topo-chemical | Molecular Weight (MW) | Basic physical property affecting diffusion rates. |

| Topo-chemical | LogP | Measures lipophilicity, affecting solubility in nonpolar media. |

| Topo-chemical | TPSA | Quantifies molecular polarity, affecting solubility in polar media. |

| Topo-chemical | Number of Rotatable Bonds | Describes molecular flexibility and conformational space. |

Advanced Materials Science Applications of 4 Amino 2 P Tolylisoindole 1,3 Dione Derivatives

Potential as Monomers for Polymer Synthesis

The molecular architecture of 4-Amino-2-p-tolylisoindole-1,3-dione lends itself to the synthesis of high-performance polymers. The presence of the primary amino group provides a reactive site for polymerization reactions, enabling its incorporation into various polymer backbones.

One of the most significant applications of aminophthalimide derivatives is in the creation of polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace and electronics industries. The general synthetic route involves the polycondensation of an aromatic diamine, such as a derivative of this compound, with an aromatic dianhydride. The resulting polyimides possess a rigid backbone structure, contributing to their desirable physical properties.

Furthermore, amino-functionalized monomers can be utilized in the synthesis of amino-functionalized polyesters. A novel method for creating these polyesters is through the ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides. rsc.org This approach offers a pathway to a diverse range of polyesters with potential applications as antibacterial materials and biodegradable plastics. rsc.org The controlled nature of this polymerization allows for the production of block copolyesters, such as those combining amino-functionalized polyesters with polyethylene (B3416737) glycol. rsc.org

The versatility of the amino group also allows for its use in the synthesis of poly(amino acids). These biomaterials are valued for their biocompatibility and biodegradability. A sustainable approach to their synthesis involves the use of 2,5-diketopiperazines as cyclic monomers, avoiding the use of toxic reagents like phosgene. whiterose.ac.uk

Application in Optoelectronic Materials

Derivatives of this compound, which fall under the broader category of N-substituted phthalimides, often exhibit interesting photophysical properties, making them attractive for optoelectronic applications. The electronic nature of the phthalimide (B116566) core, combined with the electron-donating amino group and the N-p-tolyl substituent, can give rise to molecules with tailored absorption and emission characteristics.